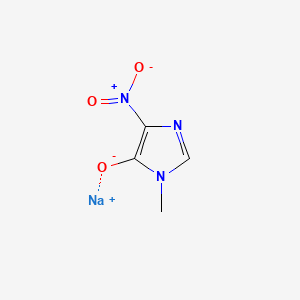
sodium;3-methyl-5-nitroimidazol-4-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;3-methyl-5-nitroimidazol-4-olate is a compound belonging to the nitroimidazole class, which is known for its significant applications in medicinal chemistry. Nitroimidazoles are characterized by an imidazole ring with a nitro group substituent, and they have been extensively studied for their antibacterial, antiprotozoal, and anticancer properties .
Preparation Methods
The synthesis of sodium;3-methyl-5-nitroimidazol-4-olate typically involves the nitration of an imidazole derivative followed by subsequent reactions to introduce the sodium and methyl groups. One common method involves the treatment of 1-methyl-4-nitroimidazole with sodium methylate in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) . Industrial production methods often involve large-scale nitration reactions followed by purification steps to isolate the desired compound .
Chemical Reactions Analysis
Sodium;3-methyl-5-nitroimidazol-4-olate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group. Common reagents used in these reactions include sodium borohydride for reduction and nitric acid for nitration.
Scientific Research Applications
Sodium;3-methyl-5-nitroimidazol-4-olate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium;3-methyl-5-nitroimidazol-4-olate involves the reduction of the nitro group to reactive intermediates that can damage DNA and other cellular components. This reduction is typically facilitated by enzymes present in anaerobic organisms, making the compound particularly effective against anaerobic bacteria and protozoa . The molecular targets include DNA and other critical biomolecules, leading to cell death .
Comparison with Similar Compounds
Sodium;3-methyl-5-nitroimidazol-4-olate can be compared with other nitroimidazole derivatives such as metronidazole, tinidazole, and ornidazole. While all these compounds share a similar core structure, their specific substituents and pharmacokinetic properties can vary, leading to differences in their spectrum of activity and clinical applications . For example:
Metronidazole: Widely used for treating bacterial and protozoal infections.
Tinidazole: Similar to metronidazole but with a longer half-life.
Ornidazole: Known for its effectiveness against protozoal infections.
Properties
Molecular Formula |
C4H4N3NaO3 |
|---|---|
Molecular Weight |
165.08 g/mol |
IUPAC Name |
sodium;3-methyl-5-nitroimidazol-4-olate |
InChI |
InChI=1S/C4H5N3O3.Na/c1-6-2-5-3(4(6)8)7(9)10;/h2,8H,1H3;/q;+1/p-1 |
InChI Key |
VKDKQRVWAYCZEM-UHFFFAOYSA-M |
Canonical SMILES |
CN1C=NC(=C1[O-])[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















